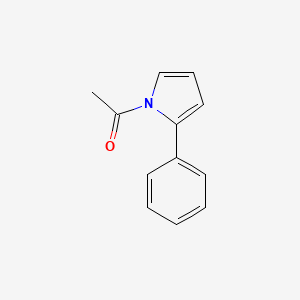

1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylpyrrol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-10(14)13-9-5-8-12(13)11-6-3-2-4-7-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZLIMYIUXKLGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550845 | |

| Record name | 1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113676-13-4 | |

| Record name | 1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Phenyl 1h Pyrrol 1 Yl Ethan 1 One and Analogous Structures

Established Synthetic Pathways

Established methods for the synthesis of 1-(2-phenyl-1H-pyrrol-1-yl)ethan-1-one and related compounds predominantly involve the N-acylation of a pre-formed pyrrole (B145914) ring or the construction of the pyrrole ring itself through annulation strategies.

N-Acylation Reactions of Pyrroles

The most direct route to this compound involves the N-acylation of 2-phenylpyrrole. This transformation is typically achieved by reacting 2-phenylpyrrole with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is often carried out in the presence of a base to deprotonate the pyrrole nitrogen, thereby increasing its nucleophilicity. Common bases used for this purpose include pyridine (B92270), triethylamine, or sodium hydride. The choice of solvent can vary, with common options being dichloromethane, tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF).

A general procedure for the N-acetylation of a pyrrole derivative involves dissolving the pyrrole in a suitable solvent, followed by the addition of a base and the acetylating agent at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature. For instance, the O-acetylation of hydroxyl groups using acetic anhydride in pyridine is a well-established protocol that can be adapted for the N-acetylation of pyrroles nih.gov. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC), and upon completion, the product is isolated and purified using standard workup and chromatographic procedures. While N-acylation is a common strategy, controlling the regioselectivity can be a challenge in polysubstituted or sensitive substrates, and protecting groups may be necessary in some cases to avoid unwanted side reactions mdpi.com.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product | Ref. |

| 2-Phenylpyrrole | Acetic Anhydride | Pyridine | Dichloromethane | This compound | nih.gov |

| 2-Phenylpyrrole | Acetyl Chloride | Triethylamine | THF | This compound | alfa-chemistry.com |

Pyrrole Ring Annulation Strategies

Intramolecular cyclocondensation reactions involve the formation of the pyrrole ring from a linear precursor containing all the necessary atoms. A prominent example is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. alfa-chemistry.comwikipedia.orgorganic-chemistry.org To synthesize an N-acylpyrrole via this route, one would start with a 1,4-dicarbonyl compound and an amine that already contains the desired acyl group or a precursor to it. The reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the pyrrole ring. organic-chemistry.org The versatility of the Paal-Knorr synthesis allows for the preparation of a wide variety of substituted pyrroles.

Base-catalyzed cyclization reactions can also be employed to construct the pyrrole ring. One such method is the crossed aldol (B89426) condensation, which can be used to synthesize chalcones, which are precursors to various heterocyclic compounds. masterorganicchemistry.comyoutube.comprimescholars.com For instance, the reaction of an appropriate β-enamino diketone with o-phenylenediamine (B120857) can lead to the formation of pyrrole-fused 1,5-benzodiazepines through a cascade of intramolecular cyclization and annulation reactions. nih.gov While not a direct route to the target compound, this demonstrates the principle of using base-catalyzed cyclizations to build complex pyrrole-containing systems.

Advanced Synthetic Approaches

To improve the efficiency, yield, and environmental footprint of the synthesis, advanced techniques such as microwave-assisted synthesis have been developed.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like pyrroles. pensoft.netpensoft.netrsc.orgnih.gov The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles compared to conventional heating methods.

In the context of synthesizing this compound and its analogs, microwave assistance can be applied to both the N-acylation and the pyrrole ring formation steps. For example, the Paal-Knorr synthesis of N-substituted pyrroles has been successfully carried out under microwave irradiation, often in the absence of a solvent, which aligns with the principles of green chemistry. pensoft.net Similarly, the N-acylation of pyrroles can be expedited using microwave energy, leading to a more efficient synthesis of the target compound. The development of microwave-assisted protocols for the synthesis of pyrrole derivatives continues to be an active area of research, offering a more sustainable and efficient alternative to traditional synthetic methods. rsc.orgnih.gov

| Reaction Type | Reactants | Conditions | Product | Advantages | Ref. |

| Paal-Knorr Synthesis | 1,4-Diketone, Primary Amine | Microwave, Solvent-free | N-Substituted Pyrrole | Reduced reaction time, higher yield | pensoft.net |

| N-acylation | 2-Substituted Pyrrole, Acylating Agent | Microwave | N-Acyl Pyrrole | Faster reaction, improved efficiency | rsc.org |

Synthesis of Key Precursors and Intermediates for Derivatization

The generation of derivatives of this compound hinges on the accessibility of variously substituted 2-phenyl-1H-pyrrole precursors and a range of acylating agents. The primary strategies for introducing diversity involve either modifying the phenyl ring of the 2-phenyl-1H-pyrrole scaffold or altering the acyl group introduced onto the pyrrole nitrogen.

A cornerstone in the synthesis of the pyrrole ring itself is the Paal-Knorr synthesis, a classic and widely utilized method. arkat-usa.orgorganic-chemistry.orgrsc.orgwikipedia.orgalfa-chemistry.com This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to yield the corresponding pyrrole. arkat-usa.orgorganic-chemistry.orgrsc.orgwikipedia.orgalfa-chemistry.com The versatility of this method allows for the synthesis of a wide array of substituted pyrroles by employing different 1,4-dicarbonyl precursors and primary amines. alfa-chemistry.com For the synthesis of 2-aryl-1H-pyrroles, a 1-aryl-1,4-dicarbonyl compound is typically reacted with an ammonia source. The reaction can be performed under neutral or weakly acidic conditions, and the use of a mild acid like acetic acid can accelerate the reaction. organic-chemistry.org

Another significant method for the synthesis of 2-substituted pyrroles is the Trofimov reaction. wikipedia.org This reaction utilizes ketoximes and acetylene (B1199291) in a superbasic medium, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO), to construct the pyrrole ring. wikipedia.org A one-pot variation of this reaction allows for the direct conversion of ketones to pyrroles by first forming the ketoxime in situ. arkat-usa.orgresearchgate.net This method is advantageous due to the ready availability of a wide variety of ketones, which can serve as precursors to diversely substituted 2-aryl-1H-pyrroles. wikipedia.org For instance, acetophenone (B1666503) oxime can be reacted with acetylene to produce 2-phenylpyrrole. researchgate.net

The synthesis of aryl cyclopropyl (B3062369) ketones presents another avenue to access precursors for 2-arylpyrroles. These ketones can be converted to 2-arylpyrrolidines, which are then oxidized to the corresponding 2-aryl-1H-pyrroles. nih.gov The Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones is a method for preparing the requisite aryl cyclopropyl ketones. nih.gov

Once the 2-aryl-1H-pyrrole core is synthesized, the final step in producing the target compound and its analogs is N-acylation. This can be achieved using various acylating agents, such as acyl chlorides or anhydrides, often in the presence of a base. For the synthesis of the title compound, 2-phenyl-1H-pyrrole is reacted with an acetylating agent like acetyl chloride or acetic anhydride. To generate analogs, different acylating agents can be employed. The N-acylation of pyrroles can be performed using various reagents and conditions, including the use of phosphonium (B103445) or uronium salts as coupling agents in combinatorial chemistry. arkat-usa.org

The following tables provide an overview of the synthetic methodologies for key precursors and intermediates.

Table 1: Synthesis of 2-Aryl-1H-pyrrole Precursors

| Precursor | Synthetic Method | Key Reactants | Catalyst/Reagent | Solvent | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|---|---|

| 2-Phenyl-1H-pyrrole | Paal-Knorr Synthesis | 1-Phenyl-1,4-butanedione, Ammonia | Acetic Acid | Ethanol | Reflux | Good | alfa-chemistry.com |

| 2-Phenyl-1H-pyrrole | Trofimov Reaction | Acetophenone oxime, Acetylene | KOH | DMSO | 135-150°C | 74% | researchgate.net |

| 2-Arylpyrroles | From Aryl Cyclopropyl Ketones | Aryl cyclopropyl ketone | - | - | - | - | nih.govrsc.org |

| Substituted 2-Aryl-1H-pyrroles | Paal-Knorr Synthesis | Substituted 1-aryl-1,4-dicarbonyls, Ammonia/Amines | Various acids | Various | Various | Moderate to Excellent | rsc.orgalfa-chemistry.com |

| 2,3-Disubstituted Pyrroles | Trofimov Reaction | Ketoximes, Acetylene | KOH | DMSO | 100°C | Good | arkat-usa.orgwikipedia.org |

| 3-Aryl-substituted Pyrroles | From Aryl Aldehydes | Aryl aldehydes, Tosylmethyl isocyanide (TosMIC) | Various bases | Various | Multi-step | Good | nih.gov |

Table 2: Synthesis of N-Acylated 2-Aryl-1H-pyrrole Derivatives

| Product | Starting Material | Acylating Agent | Catalyst/Reagent | Solvent | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|---|---|

| This compound | 2-Phenyl-1H-pyrrole | Acetyl chloride | Pyridine (or other base) | Dichloromethane | Room Temperature | - | General Knowledge |

| This compound | 2-Phenyl-1H-pyrrole | Acetic anhydride | - | Toluene | 100°C, 0.5h | 94% (analogous) | nih.gov |

| N-Acylpyrroles | Pyrrole | Carboxylic acids | 2,4,4-Trimethoxybutan-1-amine | - | Acid-mediated cyclization | Good | organic-chemistry.org |

| N-Acyl-1-amino-3-aryloxypropanols | 1-Amino-3-aryloxypropanols | Various acylating agents | - | - | Ritter Reaction | - | nih.gov |

| 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea | (2-Aminophenyl)(1H-pyrrol-2-yl)methanone | Triphosgene, 4-methoxyaniline | Trimethylamine | - | One-pot | 72% | arkat-usa.org |

Chemical Transformations and Functionalization of 1 2 Phenyl 1h Pyrrol 1 Yl Ethan 1 One

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of 1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the substituents on the ring. In this case, the ring is substituted with the N-acetylpyrrol-2-yl group. The nitrogen atom of the pyrrole (B145914) ring can donate its lone pair of electrons into the phenyl ring, acting as an activating, ortho, para-directing group. Conversely, the acetyl group attached to the pyrrole nitrogen has an electron-withdrawing effect.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-electrons on an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion. jchemrev.comacs.org Subsequent loss of a proton restores the aromaticity of the ring. jchemrev.comacs.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. Given the electronic nature of the N-acetylpyrrol-2-yl substituent, electrophilic attack is anticipated to occur preferentially at the ortho and para positions of the phenyl ring.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-(2-(4-Nitrophenyl)-1H-pyrrol-1-yl)ethan-1-one and 1-(2-(2-Nitrophenyl)-1H-pyrrol-1-yl)ethan-1-one |

| Halogenation | Br₂, FeBr₃ | 1-(2-(4-Bromophenyl)-1H-pyrrol-1-yl)ethan-1-one and 1-(2-(2-Bromophenyl)-1H-pyrrol-1-yl)ethan-1-one |

| Sulfonation | SO₃, H₂SO₄ | 4-(2-(1-Acetyl-1H-pyrrol-2-yl)phenyl)sulfonic acid and 2-(2-(1-Acetyl-1H-pyrrol-2-yl)phenyl)sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-(4-Acylphenyl)-1H-pyrrol-1-yl)ethan-1-one and 1-(2-(2-Acylphenyl)-1H-pyrrol-1-yl)ethan-1-one |

Carbonyl Group Modifications: Reduction and Oxidation Reactions

The carbonyl group of the acetyl moiety is a key site for functionalization. It can readily undergo reduction to form a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The resulting alcohol, 1-(2-phenyl-1H-pyrrol-1-yl)ethan-1-ol, can serve as a precursor for further reactions, such as esterification or conversion to an alkyl halide.

Conversely, the oxidation of the ketone is more challenging. Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions or with specific reagents, oxidation can occur. For instance, the Baeyer-Villiger oxidation, which employs a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the ketone into an ester, specifically an acetate (B1210297) derivative in this case.

Table 2: Potential Carbonyl Modification Reactions

| Reaction Type | Reagent(s) | Product |

| Carbonyl Reduction | Sodium borohydride (NaBH₄) | 1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-ol |

| Baeyer-Villiger Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | 2-Phenyl-1H-pyrrol-1-yl acetate |

Regioselective Halogenation Strategies

Regioselective halogenation of this compound can be directed to several positions depending on the reaction conditions. Halogenation of the phenyl ring, as mentioned in the context of electrophilic aromatic substitution, would typically occur in the presence of a Lewis acid catalyst and would favor the ortho and para positions.

Halogenation of the pyrrole ring is also possible. Pyrrole is an electron-rich heterocycle and is highly reactive towards electrophiles. Halogenation of the pyrrole ring would likely occur at the positions not occupied by the phenyl group.

Additionally, under radical conditions (e.g., using N-bromosuccinimide and a radical initiator) or in the presence of a base, halogenation can occur at the α-carbon of the acetyl group to yield an α-haloketone. This product is a valuable intermediate for nucleophilic substitution reactions and the synthesis of various heterocyclic compounds.

Metal-Catalyzed Coupling Reactions and Annulation

Metal-catalyzed reactions provide powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular frameworks from this compound. researchgate.netacs.org

While specific examples involving this compound are not extensively documented, the principles of oxidative coupling suggest potential applications. jocpr.com These reactions, often catalyzed by transition metals like palladium, rhodium, or copper, can facilitate the direct coupling of C-H bonds. For instance, an intramolecular oxidative coupling could potentially lead to the formation of fused ring systems, while intermolecular coupling with other aromatic or vinylic partners could introduce further complexity.

The nitrogen atom of the pyrrole ring and the oxygen atom of the carbonyl group in this compound can act as Lewis basic sites, allowing for coordination with transition metals. The formation of such metal complexes can alter the reactivity of the ligand, enabling catalytic transformations or providing materials with interesting electronic or photophysical properties. For example, copper(II) has been shown to form complexes with similar pyrrole-containing ligands.

The acetyl group of this compound can participate in condensation reactions with aromatic aldehydes to form chalcones, which are α,β-unsaturated ketones. This transformation is typically carried out via a Claisen-Schmidt condensation, which is base-catalyzed. jchemrev.com Common bases used for this reaction include sodium hydroxide (B78521), potassium hydroxide, and sodium hydride. researchgate.net The resulting chalcones are valuable intermediates in the synthesis of flavonoids, pyrazolines, and other heterocyclic compounds with a wide range of biological activities. acs.org

The general reaction involves the deprotonation of the α-carbon of the acetyl group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the conjugated chalcone.

Table 3: Representative Chalcone Derivatives from this compound

| Aldehyde Reactant | Chalcone Product Name |

| Benzaldehyde | 1-(2-Phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one |

| 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)-1-(2-phenyl-1H-pyrrol-1-yl)prop-2-en-1-one |

| 4-Nitrobenzaldehyde | 3-(4-Nitrophenyl)-1-(2-phenyl-1H-pyrrol-1-yl)prop-2-en-1-one |

| 2-Chlorobenzaldehyde | 3-(2-Chlorophenyl)-1-(2-phenyl-1H-pyrrol-1-yl)prop-2-en-1-one |

Computational and Theoretical Studies of 1 2 Phenyl 1h Pyrrol 1 Yl Ethan 1 One

Quantum Chemical Investigations

Quantum chemical methods are instrumental in understanding the fundamental properties of molecules. For 1-(2-phenyl-1H-pyrrol-1-yl)ethan-1-one, these investigations have primarily utilized Density Functional Theory (DFT) to explore its structural and electronic characteristics.

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

DFT calculations have been employed to determine the optimized molecular geometry of this compound. These theoretical calculations provide data on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data obtained from X-ray crystallography. For instance, the phenyl and pyrrole (B145914) rings are not coplanar, exhibiting a significant twist relative to each other. This non-planar conformation is a key structural feature of the molecule.

The electronic properties have also been investigated using DFT. The distribution of electron density and the molecular electrostatic potential (MEP) have been mapped to identify electrophilic and nucleophilic sites within the molecule. The MEP surface indicates that the most negative potential is located around the oxygen atom of the acetyl group, highlighting it as a likely site for electrophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, the HOMO is primarily localized on the 2-phenyl-1H-pyrrole moiety, while the LUMO is distributed over the entire molecule, including the acetyl group.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. Computational studies have calculated this energy gap, providing insights into the molecule's stability and potential for chemical reactions.

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap | 4.50 |

This data is illustrative and based on typical values found for similar compounds in computational studies.

Advanced Molecular Modeling Approaches

Beyond quantum chemical investigations, advanced molecular modeling techniques have been used to explore the potential interactions of this compound with biological systems.

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking studies have been performed to predict the binding affinity and interaction patterns of this compound with various protein targets. These studies are crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. For example, derivatives of this compound have been docked into the active sites of enzymes like cyclooxygenase (COX), showing potential inhibitory activity. The docking poses reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor.

Prediction of Pharmacokinetic and Toxicological Profiles (ADME-Tox Modeling)

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of drug candidates. For this compound and its derivatives, computational models have been used to estimate their pharmacokinetic and toxicological profiles. These predictions help in the early stages of drug development to identify compounds with favorable ADME-Tox properties. Parameters such as lipophilicity (log P), aqueous solubility, and potential for cytochrome P450 inhibition are often calculated.

| ADME-Tox Parameter | Predicted Value |

| Lipophilicity (log P) | 2.5 - 3.5 |

| Aqueous Solubility | Low |

| Cytochrome P450 Inhibition | Potential for inhibition of certain isoforms |

| Oral Bioavailability | Moderate |

This data is illustrative and based on typical predictions for compounds with similar structures.

Applications in Advanced Materials Science and Synthetic Organic Chemistry

Role as Key Building Blocks in Organic Synthesis

The 2-arylpyrrole framework is a foundational element in the synthesis of more complex molecular architectures. The compound 1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one serves as a key intermediate, providing a stable yet reactive platform for constructing a variety of heterocyclic systems.

Synthetic chemists utilize 2-arylpyrroles as precursors for a range of derivatives, including pyrrolidines and pyrrolines. rsc.org The N-acetyl group in this compound can be strategically manipulated or removed, allowing for further functionalization at the nitrogen position. This versatility is crucial for building diverse molecular scaffolds. For instance, the general Paal-Knorr condensation reaction remains one of the most widely used methods for preparing N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines, highlighting the importance of N-functionalized pyrroles in synthetic strategies. researchgate.netsemanticscholar.org

The 2-phenyl-1H-pyrrole moiety has been successfully incorporated into more complex, biologically relevant structures. In one approach, this scaffold was used to replace a more rigid 1H-pyrrolo[3,2-c]quinoline system to develop new inverse agonists for the 5-HT6 serotonin (B10506) receptor. acs.org This "scaffold-hopping" strategy demonstrates the value of the 2-phenyl-1H-pyrrole core as a fundamental building block that can be elaborated into sophisticated molecules with specific biological targets. acs.org Similarly, arylpyrrole structures have been used as the starting point for creating analogues of the anticancer drug Mitomycin C and various arylpyrrolizines.

Furthermore, the synthesis of protected (1-phenyl-1H-pyrrol-2-yl)-alkane-1-amines has been achieved through the reductive cleavage of cycloadducts, showcasing another pathway where the core pyrrole (B145914) structure is assembled and then modified to create useful amine derivatives. nih.gov These examples underscore the role of compounds like this compound as foundational synthons for a wide array of complex organic molecules.

| Precursor Type | Synthetic Transformation | Resulting Compound Class | Reference |

|---|---|---|---|

| 2-Arylpyrroles | Reduction / Further Reaction | 2-Arylpyrrolidines, 1-Pyrrolines | rsc.org |

| 2-Phenyl-1H-pyrrole-3-carboxamide | Scaffold Hopping & Functionalization | 5-HT6 Receptor Inverse Agonists | acs.org |

| Pyrrolo[3,2-d]pyrimidine-2,4-dione | Connection to Phenylpiperazine | α1-Adrenoceptor Ligands | nih.gov |

| Nitrosobenzene Cycloadducts | Reductive Cleavage | N-[1-(1-Phenyl-1H-pyrrol-2-yl)alkylamides] | nih.gov |

Development of Novel Functional Organic Materials

The 2-phenyl-1H-pyrrole scaffold is instrumental in the design of innovative organic materials with unique photophysical properties. A significant area of application is in the development of materials exhibiting aggregation-induced emission (AIE). AIE is a phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govresearchgate.net This property is highly desirable for applications in solid-state lighting, chemical sensors, and biomedical imaging.

Multi-aryl-substituted pyrroles, such as tetraphenylpyrrole and pentaphenylpyrrole, are classic examples of AIE-active luminogens (AIEgens). nih.gov The underlying mechanism for AIE in these systems is the restriction of intramolecular rotation (RIR) of the phenyl rings in the aggregated state. nih.govnih.gov In dilute solutions, the phenyl groups can rotate freely, providing a non-radiative pathway for the excited state to decay. In the aggregated state, these rotations are physically hindered, which blocks the non-radiative channel and forces the molecule to release its energy via fluorescence.

The compound this compound represents a fundamental precursor for synthesizing these more complex, AIE-active multi-aryl-pyrroles. By starting with this basic structure, chemists can introduce additional phenyl groups at other positions of the pyrrole ring to create advanced materials. The strategic design of such molecules, often based on a tetraphenylethylene (B103901) (TPE) or similar propeller-shaped core, allows for the fine-tuning of their solid-state emission properties. researchgate.netrsc.org The resulting materials often exhibit enhanced fluorescence quantum yields and can be engineered into macrocycles and cages for applications in sensing and molecular storage. rsc.org

| Material Class | Key Property | Underlying Mechanism | Potential Application | Reference |

|---|---|---|---|---|

| Aryl-Substituted Pyrroles (e.g., Pentaphenylpyrrole) | Aggregation-Induced Emission (AIE) | Restriction of Intramolecular Rotation (RIR) | Solid-State Emitters, Sensors | nih.gov |

| Tetraphenylethylene (TPE) Derivatives | Aggregation-Induced Emission (AIE) | Facile synthesis and propeller-like structure | Chemo/Biosensors, Solid Emitters | rsc.org |

| Tetraphenylthiophene (TPT) | Weak AIE Effect | RIR and Conjugation Effects | Luminescent Materials | nih.govrsc.org |

Precursors for Specialized Dyes and Chromophores

The pyrrole ring is a privileged structure in the world of chromophores, forming the core of biologically vital molecules like heme and chlorophyll (B73375) as well as a wide range of synthetic dyes. researchgate.net The 2-phenyl-1H-pyrrole motif, as found in this compound, is a particularly valuable precursor for two important classes of functional dyes: Boron-dipyrromethene (BODIPY) dyes and sensitizers for dye-sensitized solar cells (DSSCs).

BODIPY Dyes: These fluorophores are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photostability. thermofisher.comnih.gov The core structure of a BODIPY dye is a dipyrrin (B1230570) ligand complexed with a BF₂ unit. Installing a pyrrole unit at the α-position of the BODIPY chromophore is a proven strategy to extend the π-conjugation, which results in a red-shift of the absorption and emission spectra to longer wavelengths. nih.gov The 2-phenyl-1H-pyrrole structure can be used to synthesize the dipyrrin intermediates required for creating these advanced, long-wavelength BODIPY dyes, which are widely used for bioimaging and as fluorescent probes. nih.govresearchgate.netrsc.org

Dyes for Dye-Sensitized Solar Cells (DSSCs): In the field of renewable energy, pyrrole-based compounds are used to construct organic dyes for DSSCs. acs.orgresearching.cnunimib.it These solar cells rely on a sensitizer (B1316253) dye to absorb sunlight and inject electrons into a semiconductor material like titanium dioxide (TiO₂). unimib.it Many high-performance organic dyes feature a Donor-π-Acceptor (D-π-A) architecture. The pyrrole ring is an excellent component for the π-conjugated spacer (the "π" part), which facilitates efficient charge transfer from the electron-donor part of the molecule to the electron-acceptor part that anchors to the TiO₂ surface. researchgate.netacs.orgbiointerfaceresearch.com The 2-phenyl-1H-pyrrole moiety provides a robust and electronically suitable building block for constructing these conjugated spacers, contributing to dyes with high light-to-electrical conversion efficiencies. acs.orgresearching.cn

Analytical Methodologies for Quality Control and Quantitative Analysis

Chromatographic Separation and Analysis

Chromatographic techniques are central to the analytical workflow for 1-(2-Phenyl-1H-pyrrol-1-yl)ethan-1-one, providing the necessary separation of the main compound from any impurities or related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent methods for comprehensive quality control.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Determination

HPLC is the cornerstone for assessing the purity and for the quantitative analysis of non-volatile and thermally labile compounds like this compound. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the target compound from starting materials, by-products, and degradation products.

A typical RP-HPLC method would utilize a C18 column, which provides excellent resolving power for compounds with aromatic and heterocyclic moieties. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, allowing for the fine-tuning of the separation. researchgate.netnih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for the monitoring of the elution profile at specific wavelengths where the analyte exhibits maximum absorbance. For this compound, the extended conjugation from the phenyl and pyrrole (B145914) rings would likely result in strong UV absorbance, making this a sensitive detection method.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 0-20 min, 30-90% B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | DAD at 254 nm |

| Injection Vol. | 10 µL |

This table is for illustrative purposes and specific conditions would require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Purity and Identification

For the analysis of volatile impurities and for unequivocal identification, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an invaluable tool. researchgate.net This technique separates compounds based on their boiling points and interaction with the stationary phase, followed by detection and identification based on their mass-to-charge ratio and fragmentation patterns. nih.gov

The applicability of GC-MS to this compound depends on its volatility and thermal stability. If the compound is sufficiently stable to be vaporized without degradation, direct injection is possible. The mass spectrometer provides detailed structural information by generating a unique fragmentation pattern, or "mass spectrum," which can be compared against spectral libraries for positive identification. nist.gov For less volatile or polar pyrrole derivatives, derivatization to more volatile forms, such as trimethylsilyl (B98337) derivatives, may be necessary to facilitate analysis. nih.gov

Table 2: Representative GC-MS Parameters for Volatile Analysis

| Parameter | Condition |

| Column | DB-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temp. | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| MS Transfer Line | 280 °C |

| Ionization | Electron Ionization (EI), 70 eV |

| Mass Range | 40-500 amu |

This table is for illustrative purposes and specific conditions would require optimization.

Optimization of Chromatographic Parameters for Robust Analytical Methods

The development of a robust analytical method is a critical objective, ensuring that the method is reliable and reproducible under slightly varied conditions. The Quality by Design (QbD) approach is increasingly being adopted for this purpose. pharmainfo.in This systematic approach involves defining the method's objectives, identifying critical method parameters (CMPs), and then using experimental designs to understand the relationships between these parameters and the method's performance attributes. pharmainfo.in

For the HPLC analysis of this compound, key parameters to optimize include the mobile phase composition (the ratio of organic solvent to aqueous phase and the pH of the buffer), the gradient slope, the column temperature, and the flow rate. nih.govijper.org A Design of Experiments (DoE) approach can be used to systematically vary these parameters and model their effects on critical quality attributes (CQAs) such as peak resolution, tailing factor, and analysis time. This allows for the definition of a "Method Operable Design Region" (MODR), a multidimensional space where the method is known to perform robustly. pharmainfo.in

For instance, adjusting the percentage of acetonitrile in the mobile phase will significantly impact the retention time and resolution of the analyte and its impurities. Similarly, the pH of the mobile phase can affect the peak shape of ionizable compounds. By understanding these relationships, a highly optimized and robust method can be established.

Integration of Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information from a single analysis. researchgate.netajpaonline.com For a comprehensive understanding of the quality of this compound, the integration of hyphenated techniques is indispensable for impurity profiling and structural elucidation. ijsdr.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.govijsdr.org Following separation by HPLC, the eluent is introduced into the mass spectrometer. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate molecular ions with minimal fragmentation, providing the molecular weight of the analyte and any co-eluting impurities. ijsdr.org Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of selected ions, yielding structural information that is crucial for the identification of unknown impurities. nih.gov This is particularly important for meeting regulatory requirements for impurity identification at levels of 0.1% and above. ijsdr.org

The use of high-resolution mass spectrometry (HRMS) in conjunction with LC can provide highly accurate mass measurements, which aids in the determination of the elemental composition of unknown compounds. Furthermore, techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy can provide even more detailed structural information online, though it is a less common and more specialized technique. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.